molecular formula C15H20F3N3O3S B6922012 N-[(1-methylpiperidin-3-yl)methyl]-2-(trifluoromethylsulfonylamino)benzamide

N-[(1-methylpiperidin-3-yl)methyl]-2-(trifluoromethylsulfonylamino)benzamide

Cat. No.: B6922012
M. Wt: 379.4 g/mol
InChI Key: DQTIBYJNFVBRDE-UHFFFAOYSA-N
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Description

N-[(1-methylpiperidin-3-yl)methyl]-2-(trifluoromethylsulfonylamino)benzamide is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a piperidine ring, a trifluoromethylsulfonyl group, and a benzamide moiety

Properties

IUPAC Name

N-[(1-methylpiperidin-3-yl)methyl]-2-(trifluoromethylsulfonylamino)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F3N3O3S/c1-21-8-4-5-11(10-21)9-19-14(22)12-6-2-3-7-13(12)20-25(23,24)15(16,17)18/h2-3,6-7,11,20H,4-5,8-10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQTIBYJNFVBRDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)CNC(=O)C2=CC=CC=C2NS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-methylpiperidin-3-yl)methyl]-2-(trifluoromethylsulfonylamino)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Methyl Group: The methyl group is introduced at the 1-position of the piperidine ring through alkylation reactions.

    Attachment of the Benzamide Moiety: The benzamide moiety is attached via an amide bond formation reaction, often using coupling reagents such as EDCI or DCC.

    Incorporation of the Trifluoromethylsulfonyl Group: The trifluoromethylsulfonyl group is introduced through sulfonylation reactions using reagents like trifluoromethanesulfonic anhydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(1-methylpiperidin-3-yl)methyl]-2-(trifluoromethylsulfonylamino)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium azide in DMF.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or piperidines.

Scientific Research Applications

N-[(1-methylpiperidin-3-yl)methyl]-2-(trifluoromethylsulfonylamino)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1-methylpiperidin-3-yl)methyl]-2-(trifluoromethylsulfonylamino)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The trifluoromethylsulfonyl group can enhance the compound’s ability to penetrate biological membranes, increasing its bioavailability. The piperidine ring may interact with neurotransmitter receptors, contributing to its pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-methylpiperidin-3-yl)methyl]-2-chlorobenzamide
  • N-[(1-methylpiperidin-3-yl)methyl]-2-methoxybenzamide
  • N-[(1-methylpiperidin-3-yl)methyl]-2-nitrobenzamide

Uniqueness

N-[(1-methylpiperidin-3-yl)methyl]-2-(trifluoromethylsulfonylamino)benzamide is unique due to the presence of the trifluoromethylsulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and lipophilicity, making it a valuable candidate for drug development and other applications.

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